Cas no 2034343-48-9 (2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide)
2034343-48-9 structure
Product Name:2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide
Número CAS:2034343-48-9
MF:C20H24BrNO3S
Megavatios:438.378463745117
CID:5551298
PubChem ID:91817492
Update Time:2025-06-11
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide Propiedades químicas y físicas
Nombre e identificación
-
- 2-bromo-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-5-methoxybenzamide
- F6521-1728
- 2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide
- 2034343-48-9
- 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide
- AKOS025324892
-
- Renchi: 1S/C20H24BrNO3S/c1-13(23)17-7-8-18(26-17)20(9-3-4-10-20)12-22-19(24)15-11-14(25-2)5-6-16(15)21/h5-8,11,13,23H,3-4,9-10,12H2,1-2H3,(H,22,24)
- Clave inchi: ALOFSBIAULJDBL-UHFFFAOYSA-N
- Sonrisas: BrC1=CC=C(C=C1C(NCC1(C2=CC=C(C(C)O)S2)CCCC1)=O)OC
Atributos calculados
- Calidad precisa: 437.06603g/mol
- Masa isotópica única: 437.06603g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 6
- Complejidad: 486
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.5
- Superficie del Polo topológico: 86.8Ų
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6521-1728-2μmol |
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide |
2034343-48-9 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6521-1728-5μmol |
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide |
2034343-48-9 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6521-1728-10μmol |
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide |
2034343-48-9 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6521-1728-20μmol |
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide |
2034343-48-9 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6521-1728-1mg |
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide |
2034343-48-9 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6521-1728-2mg |
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide |
2034343-48-9 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6521-1728-3mg |
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide |
2034343-48-9 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6521-1728-4mg |
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide |
2034343-48-9 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6521-1728-5mg |
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide |
2034343-48-9 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6521-1728-10mg |
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide |
2034343-48-9 | 10mg |
$118.5 | 2023-09-08 |
2-bromo-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-methoxybenzamide Literatura relevante
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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